molecular formula C25H22ClNO4S B2910814 1-(2-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one CAS No. 902484-79-1

1-(2-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2910814
CAS RN: 902484-79-1
M. Wt: 467.96
InChI Key: FAZONUNVZIKOOM-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used as scaffolds in medicinal chemistry due to their bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinolinone core, followed by the addition of the various substituents. The exact method would depend on the specific reactivity and compatibility of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core with various substituents. The presence of the chlorobenzyl, ethoxy, and tosyl groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the chlorobenzyl and ethoxy groups could potentially increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinolinone derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential uses. Given the bioactivity of many quinolinone derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-31-19-10-13-23-21(14-19)25(28)24(32(29,30)20-11-8-17(2)9-12-20)16-27(23)15-18-6-4-5-7-22(18)26/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZONUNVZIKOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one

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